molecular formula C9H14O3 B14361627 1-(2-Oxopropyl)cyclobutyl acetate CAS No. 92676-70-5

1-(2-Oxopropyl)cyclobutyl acetate

Cat. No.: B14361627
CAS No.: 92676-70-5
M. Wt: 170.21 g/mol
InChI Key: LWUOGRNCKPTEGD-UHFFFAOYSA-N
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Description

1-(2-Oxopropyl)cyclobutyl acetate is an organic compound characterized by a cyclobutyl ring attached to an acetate group and a 2-oxopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Oxopropyl)cyclobutyl acetate can be synthesized through several methods. One common approach involves the reaction of cyclobutyl acetate with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or acetonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxopropyl)cyclobutyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Oxopropyl)cyclobutyl acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Oxopropyl)cyclobutyl acetate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involving nucleophilic attack on the oxo group are common, leading to various chemical transformations.

Comparison with Similar Compounds

    Cyclobutyl acetate: Lacks the 2-oxopropyl substituent, resulting in different reactivity.

    2-Oxopropyl acetate: Does not have the cyclobutyl ring, affecting its chemical properties.

Uniqueness: 1-(2-Oxopropyl)cyclobutyl acetate is unique due to the combination of the cyclobutyl ring and the 2-oxopropyl group

Properties

CAS No.

92676-70-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

[1-(2-oxopropyl)cyclobutyl] acetate

InChI

InChI=1S/C9H14O3/c1-7(10)6-9(4-3-5-9)12-8(2)11/h3-6H2,1-2H3

InChI Key

LWUOGRNCKPTEGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CCC1)OC(=O)C

Origin of Product

United States

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